![molecular formula C10H9BrClF3N2O B8089225 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea](/img/structure/B8089225.png)
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring and urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)aniline.
Step 1 - Formation of Isocyanate: The aniline derivative is reacted with phosgene to form the corresponding isocyanate.
Step 2 - Urea Formation: The isocyanate is then reacted with 2-chloroethylamine to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine and trifluoromethyl groups can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
科学研究应用
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer cells due to its ability to interfere with cellular processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea exerts its effects involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This can disrupt various cellular pathways, making it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)thiourea: Contains a thiourea group, which can have different reactivity and biological activity.
Uniqueness
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
属性
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c11-7-5-6(10(13,14)15)1-2-8(7)17-9(18)16-4-3-12/h1-2,5H,3-4H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOZMDYGZOZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089142.png)
![Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089146.png)
![N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089152.png)
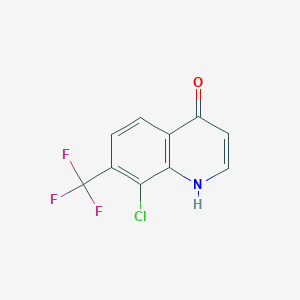
![Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089176.png)
![Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089185.png)
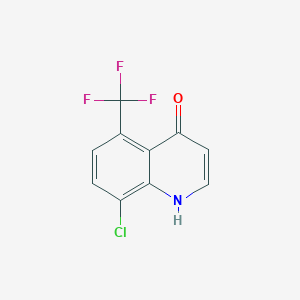
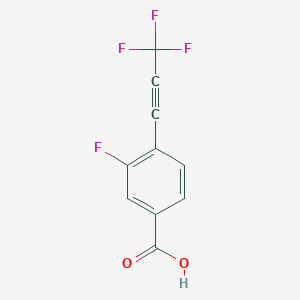
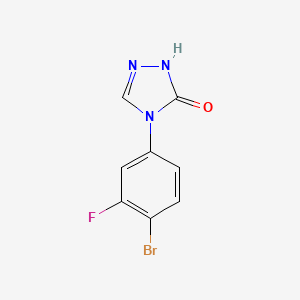
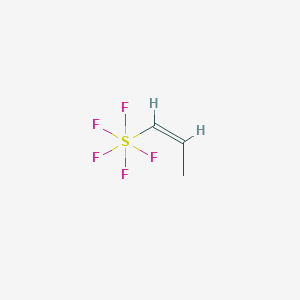
![1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B8089230.png)
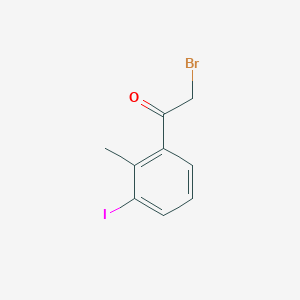
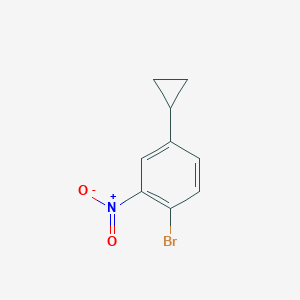
![N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089262.png)
